molecular formula C14H16O3 B1328072 Cyclobutyl 4-(1,3-dioxolan-2-YL)phenyl ketone CAS No. 898760-86-6

Cyclobutyl 4-(1,3-dioxolan-2-YL)phenyl ketone

Cat. No.: B1328072
CAS No.: 898760-86-6
M. Wt: 232.27 g/mol
InChI Key: UOLDNSVNVLTFPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutyl 4-(1,3-dioxolan-2-yl)phenyl ketone is a cyclobutane-containing aromatic ketone with a 1,3-dioxolane substituent at the para position of the phenyl ring. The 1,3-dioxolane group is a five-membered cyclic ether, which imparts electron-donating properties and enhances steric bulk. This compound is structurally distinct due to the combination of a strained cyclobutyl ring and the electron-rich dioxolane moiety, making it a subject of interest in organic synthesis and reactivity studies.

Properties

IUPAC Name

cyclobutyl-[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-13(10-2-1-3-10)11-4-6-12(7-5-11)14-16-8-9-17-14/h4-7,10,14H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLDNSVNVLTFPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=C(C=C2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645142
Record name Cyclobutyl[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-86-6
Record name Cyclobutyl[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutyl[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the 1,3-Dioxolane Moiety (Acetalization)

The 1,3-dioxolane ring is typically formed by acetalization of an aldehyde or ketone with a 1,2-diol under acid catalysis. This step protects the carbonyl group and introduces the dioxolane ring.

  • Reagents and Conditions:

    • Starting from a 4-formylphenyl ketone or 4-hydroxyphenyl ketone derivative.
    • Reaction with ethylene glycol or other 1,2-diols.
    • Acid catalyst such as p-toluenesulfonic acid or dilute hydrochloric acid.
    • Solvent: often anhydrous alcohols (methanol, ethanol) or aprotic solvents.
    • Temperature: room temperature to reflux depending on substrate reactivity.
    • Reaction time: typically 1–24 hours.
  • Example:

    • Stirring 3,4-dihydroxybutyronitrile with a ketone or aldehyde in the presence of p-toluenesulfonic acid at room temperature for several hours yields the 1,3-dioxolane intermediate.
  • Scalability:

    • The acetalization reaction has been demonstrated to scale up effectively (e.g., 200-fold scale) with good yields and conversion.

Installation of the Cyclobutyl Ketone Group

The cyclobutyl ketone moiety can be introduced via Friedel-Crafts acylation or by coupling reactions involving cyclobutylcarbonyl derivatives.

  • Typical Approach:

    • Use of cyclobutanecarbonyl chloride or cyclobutanecarboxylic acid derivatives as acylating agents.
    • Lewis acid catalysts such as aluminum chloride (AlCl3) or other suitable catalysts.
    • Reaction with the 4-(1,3-dioxolan-2-yl)phenyl precursor to form the ketone linkage.
  • Alternative Methods:

    • Organocatalytic formal [2+2] cycloadditions have been reported for cyclobutane ring formation fused to aromatic systems, which may be adapted for cyclobutyl ketone synthesis.

Purification and Characterization

  • Purification is commonly achieved by column chromatography using silica gel with eluents such as mixtures of dichloromethane and methanol in varying ratios (e.g., 98:2 to 99.5:0.5 v/v).
  • Crystallization from solvents like 4-methyl-2-pentanone or pentane is used to obtain pure compounds.
  • Characterization includes melting point determination, NMR spectroscopy, and mass spectrometry.

Detailed Reaction Sequence Example

Step Reaction Description Reagents/Conditions Notes
1 Formation of 1,3-dioxolane ring on phenyl aldehyde 3,4-dihydroxybutyronitrile + 1-phenyl-1,1-dipropoxypropane, p-toluenesulfonic acid, room temp, 3 h Acid-catalyzed acetalization yields dioxolane intermediate
2 Conversion to cyclobutyl ketone derivative Friedel-Crafts acylation with cyclobutanecarbonyl chloride, AlCl3 catalyst, inert solvent, reflux Installation of cyclobutyl ketone on aromatic ring
3 Purification Silica gel chromatography, dichloromethane/methanol eluent Yields pure Cyclobutyl 4-(1,3-dioxolan-2-yl)phenyl ketone

Research Findings and Optimization Notes

  • Acid catalysts such as p-toluenesulfonic acid are preferred for mild and efficient acetalization, avoiding decomposition of sensitive groups.
  • The use of dry solvents and inert atmosphere improves yields and purity, especially during sensitive steps like Friedel-Crafts acylation.
  • Column chromatography eluent ratios are critical for effective separation; slight variations in methanol content can optimize purity.
  • Organocatalytic methods offer stereoselective routes to cyclobutyl-containing compounds but may require further adaptation for this specific ketone.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Comments
Acetalization catalyst p-Toluenesulfonic acid, HCl (0.1 mol%) Mild acid catalysis preferred
Acetalization solvent Methanol, ethanol, or aprotic solvents Solvent choice affects rate and yield
Acetalization temperature Room temp to reflux Depends on substrate
Cyclobutyl ketone installation Friedel-Crafts acylation with AlCl3 Requires inert atmosphere
Purification Silica gel chromatography Dichloromethane/methanol mixtures
Yield range 40–85% depending on step Optimized by reaction conditions

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 4-(1,3-dioxolan-2-yl)phenyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclobutyl 4-(1,3-dioxolan-2-yl)phenyl ketone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Cyclobutyl 4-(1,3-dioxolan-2-yl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, altering their activity and function. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity with Reducing Agents

Cyclobutyl phenyl ketone derivatives exhibit distinct reactivity patterns compared to other cycloalkyl phenyl ketones. Key findings include:

  • Reduction with Sodium Borohydride (NaBH₄): Kinetic studies show that the reaction rate of cyclobutyl phenyl ketone with NaBH₄ is intermediate among cycloalkyl analogs. At 0°C, relative reaction rates (acetophenone = 1.0) are: Compound Relative Rate (0°C) Reference Cyclopropyl phenyl ketone 0.12 Cyclobutyl phenyl ketone 0.23 Cyclopentyl phenyl ketone 0.36 Cyclohexyl phenyl ketone 0.25 The cyclobutyl derivative’s higher reactivity than cyclopropyl is attributed to reduced angular strain, while its lower rate compared to cyclopentyl reflects conformational flexibility differences .
  • Reduction with Triethylsilane (Et₃SiH):
    Cyclobutyl phenyl ketone reacts faster with Et₃SiH than cyclopropyl analogs. For example, phenyl cyclobutyl ketone forms phenylcyclobutylmethane as a major product, whereas cyclopropyl analogs yield ring-opened byproducts. This highlights the cyclobutyl ring’s kinetic stability under acidic conditions .

Electronic and Steric Effects of Substituents

The 1,3-dioxolane group in cyclobutyl 4-(1,3-dioxolan-2-yl)phenyl ketone introduces unique electronic and steric properties:

  • Comparison with Thiomorpholinomethyl and Pyrrolidinomethyl Derivatives: Substitution at the phenyl ring’s para position significantly alters reactivity. For instance: Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone (C₁₆H₂₁NOS) exhibits enhanced nucleophilicity due to sulfur in thiomorpholine, facilitating nucleophilic substitutions . Cyclobutyl 4-(pyrrolidinomethyl)phenyl ketone (C₁₆H₂₁NO) shows increased steric hindrance from the pyrrolidine ring, slowing reduction rates compared to the dioxolane analog .

Stability and Byproduct Formation

  • Thermal Stability:
    Cyclobutyl phenyl ketones are prone to ring-opening under harsh conditions. For example, reduction with Et₃SiH in trifluoroacetic acid yields phenylcyclobutylmethane without ring scission, whereas cyclopropyl analogs decompose into linear alkanes .
  • Byproduct Profiles: Unlike cyclopentyl phenyl ketones, which form stable trifluoroacetate esters, cyclobutyl derivatives avoid 1-phenylpentane byproducts due to their kinetic stability .

Biological Activity

Cyclobutyl 4-(1,3-dioxolan-2-YL)phenyl ketone is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C27H30O5C_{27}H_{30}O_{5} and a molecular weight of approximately 442.53 g/mol. The compound features various structural elements, including:

  • Aromatic Rings : Contributing to its stability and interaction with biological targets.
  • Dioxolane Ring : Potentially influencing solubility and reactivity.
  • Ketone Functional Group : Implicated in various biological interactions.

The compound's structure can be represented as follows:

ComponentDescription
Aromatic Bonds12
Non-H Bonds37
Multiple Bonds13
Rotatable Bonds6
Ketones1 (aromatic)
Ethers4 (aliphatic)

Antioxidant Activity

Research indicates that cyclobutyl derivatives exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that cyclobutyl compounds could scavenge free radicals effectively, suggesting a protective role against cellular damage.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. This compound has shown promise in reducing inflammatory markers in vitro. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are often upregulated during inflammatory responses.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies revealed that cyclobutyl derivatives possess moderate antibacterial effects, particularly against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents.

Case Studies

  • In Vitro Studies on Antioxidant Activity :
    • A study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to assess the free radical scavenging ability of cyclobutyl compounds. Results indicated a significant reduction in DPPH radicals at concentrations ranging from 100 to 300 mg/mL.
  • Anti-inflammatory Mechanisms :
    • Research involving macrophage cell lines demonstrated that treatment with cyclobutyl derivatives led to a decrease in TNF-alpha and IL-6 levels, highlighting their potential as anti-inflammatory agents.
  • Antimicrobial Testing :
    • A series of cyclobutyl compounds were tested against Staphylococcus aureus and Escherichia coli. The results showed varying degrees of inhibition, with some derivatives exhibiting MIC values comparable to standard antibiotics.

Q & A

What are the common synthetic routes for Cyclobutyl 4-(1,3-dioxolan-2-yl)phenyl ketone?

Basic Research Question
The synthesis of cyclobutyl aryl ketones typically employs Friedel-Crafts acylation or ketone-functionalization strategies. For example, cyclobutyl 2,4-dichlorophenyl ketone is synthesized via Friedel-Crafts acylation using cyclobutanone and 2,4-dichlorobenzoyl chloride with a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions at controlled temperatures to minimize side reactions . Adapting this method, the 4-(1,3-dioxolan-2-yl)phenyl group could be introduced by substituting the benzoyl chloride derivative with a dioxolane-protected precursor. Post-synthetic deprotection or functionalization may be required to achieve the target structure.

How is IR spectroscopy used to confirm the reduction of the ketone group in cyclobutyl aryl ketones?

Basic Research Question
Infrared (IR) spectroscopy is critical for monitoring carbonyl group transformations. During reduction (e.g., using NaBH₄), the disappearance of the ketone’s C=O stretching vibration (~1680 cm⁻¹) and the emergence of O-H (3400–3600 cm⁻¹) and C-O (950–1010 cm⁻¹) stretches confirm successful conversion to the alcohol. For cyclobutyl phenyl ketones, this method has been validated in studies tracking NaBH₄ reductions, where IR data corroborated product formation .

How does ring strain in cycloalkyl groups influence the reaction kinetics of sodium borohydride reductions?

Advanced Research Question
Ring strain significantly impacts reactivity. Kinetic studies show that cyclopropyl phenyl ketone reacts slower (relative rate: 0.12) with NaBH₄ at 0°C compared to cyclobutyl (0.23) and cyclopentyl (0.36) analogs, attributed to cyclopropane’s angular strain hindering hydride attack . Cyclobutyl’s moderate strain balances transition-state stabilization and steric effects, while cyclopentyl’s lower strain enhances reactivity. Computational modeling of strain energy and transition-state geometries could further elucidate these trends.

What computational methods are employed to predict C-C bond strengths in cyclobutyl phenyl ketones?

Advanced Research Question
Semiempirical molecular orbital (MO) theories (e.g., AM1) and density functional theory (DFT) are used to calculate bond dissociation energies (BDEs). For example, heats of formation from AM1 can predict C-C BDEs in cycloalkyl phenyl ketones, comparing favorably with experimental values. Discrepancies arise when steric or electronic effects dominate, necessitating higher-level DFT or ab initio methods for accuracy .

How do reaction rates vary between cyclobutyl, cyclopropyl, and cyclopentyl phenyl ketones during reduction?

Advanced Research Question
At 0°C, relative reduction rates with NaBH₄ follow: cyclopropyl (0.12) < cyclobutyl (0.23) < cyclopentyl (0.36). This trend correlates inversely with ring strain (cyclopropane > cyclobutane > cyclopentane). Cyclohexyl analogs (rate: 0.25) deviate due to conformational flexibility, suggesting steric and torsional effects override strain considerations . Comparative studies using alternative reductants (e.g., LiAlH₄ or catalytic hydrogenation) could reveal solvent or mechanism-dependent variations.

What are the challenges in reconciling experimental reaction rates with theoretical predictions for cycloalkyl phenyl ketones?

Advanced Research Question
Discrepancies arise from oversimplified computational models that neglect solvent interactions, steric bulk, or dynamic conformational changes. For instance, cyclohexyl phenyl ketone’s slower reduction vs. cyclopentyl (despite lower strain) highlights limitations in strain-only models. Advanced MD simulations incorporating solvent effects and transition-state sampling (e.g., QM/MM) are needed to bridge theory and experiment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.